3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a quinoline moiety and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-alkynylanilines with ketones. The reaction is mediated by Brønsted acids or Lewis acids, such as p-toluenesulfonic acid monohydrate or FeCl3, under reflux conditions in ethanol or toluene . The choice of catalyst and solvent can influence the formation of different derivatives, such as quinoline or N-alkenylindole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Dihydroquinoline: Reduced form with different chemical properties.
N-alkenylindole: Structurally related but with distinct reactivity and applications.
Uniqueness
3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a quinoline moiety and a hydrazinylidene group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
42485-44-9 |
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Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-(diethylamino)-2-(quinolin-2-yldiazenyl)phenol |
InChI |
InChI=1S/C19H20N4O/c1-3-23(4-2)15-10-11-17(18(24)13-15)21-22-19-12-9-14-7-5-6-8-16(14)20-19/h5-13,24H,3-4H2,1-2H3 |
InChI Key |
ZLQBOHFCYGPXIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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